molecular formula C15H16N2O3 B2987576 N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034518-82-4

N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2987576
CAS No.: 2034518-82-4
M. Wt: 272.304
InChI Key: HUYRXGMMJWEHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a synthetically designed small molecule featuring a hybrid heterocyclic architecture, positioning it as a compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates multiple privileged pharmacophores, including a furan-pyridine core and a tetrahydrofuran carboxamide group. Furan and pyridine heterocycles are widely employed as bioisosteres in drug design due to their favorable pharmacokinetic properties and their ability to participate in key hydrogen bonding interactions with biological targets . Compounds with similar structural motifs have demonstrated a broad spectrum of pharmacological activities in preclinical research, serving as valuable starting points for the development of novel therapeutic agents. The specific molecular framework of this compound suggests potential for application in early-stage discovery research. It may be of particular utility in screening campaigns aimed at ion channels or enzymes, given that structurally related tetrahydrofuran carboxamide derivatives have been investigated as modulators of voltage-gated sodium channels (Na V ), specifically Na V 1.8, a well-validated target for neuropathic and inflammatory pain conditions . Furthermore, the furan and pyridine subunits are common features in molecules explored for their antimicrobial properties, as seen in synthetic derivatives exhibiting activity against Gram-positive bacteria . This product is provided for research use only and is intended for utilization in controlled laboratory settings by qualified scientists. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to leverage this compound as a chemical probe or building block in their investigations into novel biological mechanisms and structure-activity relationships.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(14-4-2-6-20-14)17-9-11-7-12(10-16-8-11)13-3-1-5-19-13/h1,3,5,7-8,10,14H,2,4,6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYRXGMMJWEHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds using acid catalysts.

    Synthesis of the Pyridine Ring: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring is typically formed through the reduction of a furan ring using hydrogenation or other reducing agents.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative is reacted with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for hydrogenation.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated furan and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions between heterocyclic compounds and biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it useful in biochemical research.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its heterocyclic structure can impart desirable characteristics such as thermal stability, conductivity, and reactivity, making it useful in the production of advanced materials.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The furan and pyridine rings can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The tetrahydrofuran ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and functional groups of the target compound with analogs from the evidence:

Compound Name Core Structure Features Molecular Weight (g/mol) Key Functional Groups Potential Bioactivity
Target Compound Pyridine, furan-2-yl, tetrahydrofuran carboxamide Not reported Amide, ether, aromatic rings Unknown (analogs suggest kinase inhibition, antimicrobial)
4d () Thiazole, pyridin-3-yl, morpholinomethyl, benzamide Not reported Amide, amine, thiazole Antimicrobial, kinase inhibitors
Ranitidine-related () Furan-2-yl, dimethylamino, nitroacetamide Varies (~300–400) Nitro, thioether, amine Antiulcer (H2 antagonist)
MedChemComm furopyridines (–7) Furo[2,3-b]pyridine, fluorophenyl, carboxamide ~500 (estimated) Amide, fluoro, heterocycles Kinase inhibitors, anticancer
CAS 1396850-88-6 () Thiazolo[5,4-c]pyridine, isoxazole, furan 414.4 Amide, isoxazole, thiazole Kinase inhibition (speculative)

Key Observations :

  • Target vs. Thiazole Derivatives (): The target lacks a thiazole ring but shares the pyridin-3-yl and carboxamide groups.
  • Ranitidine Analogs (–4) : Ranitidine-related compounds feature nitro and thioether groups absent in the target. The target’s tetrahydrofuran carboxamide could enhance hydrogen-bonding capacity relative to Ranitidine’s nitroacetamide, suggesting divergent pharmacological targets .
  • MedChemComm Furopyridines (–7): These derivatives incorporate fluorophenyl groups, which likely increase electron-withdrawing effects and binding affinity to kinase active sites.

Bioactivity and Pharmacological Potential

  • Antimicrobial Activity : Thiazole derivatives () with pyridin-3-yl and carboxamide groups show antimicrobial effects, hinting that the target’s furan-pyridine core may similarly disrupt bacterial membranes or enzymes .
  • Kinase Inhibition: Furopyridine derivatives (–7) demonstrate kinase inhibition, likely due to their planar heterocycles interacting with ATP-binding pockets.

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a furan ring, a pyridine ring, and a tetrahydrofuran moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Furan-Pyridine Intermediate : This involves reacting a furan derivative with a pyridine derivative under specific conditions, such as using a base in dichloromethane.
  • Introduction of the Carboxamide Group : The intermediate is reacted with an appropriate carboxamide derivative, often utilizing coupling reagents like EDCI to facilitate the reaction.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with furan and pyridine rings can inhibit bacterial growth effectively.

CompoundActivityReference
N-(furan-pyridine derivative)Antibacterial
N-(furan-pyridine derivative)Antifungal

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit tumor cell proliferation in various cancer cell lines, suggesting potential therapeutic applications.

StudyCell LineIC50 (µM)Reference
Compound AHeLa15
Compound BMCF710

The biological effects of this compound are thought to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation or metabolism.
  • Receptor Binding : It could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Activity : A recent study demonstrated that a furan-pyridine derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell membranes.
  • Anticancer Study : A compound structurally similar to this compound showed significant tumor growth inhibition in xenograft models, indicating its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling a tetrahydrofuran-2-carboxylic acid derivative with a substituted pyridinylmethylamine intermediate. A multi-step approach may include:

Functionalization of pyridine : Introduce the furan-2-yl group at the 5-position of pyridine via Suzuki-Miyaura cross-coupling (using Pd catalysts) .

Methylation : Attach the methyl group to the pyridine’s 3-position using reductive amination or alkylation.

Amide bond formation : React the tetrahydrofuran-2-carboxylic acid with the pyridinylmethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
Optimization : Monitor reaction progress via LC-MS and adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients). Typical yields range from 45–65%, depending on steric hindrance.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the presence of furan (δ 6.3–7.4 ppm), pyridine (δ 8.0–9.0 ppm), and tetrahydrofuran moieties (δ 1.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA) .
    Critical Note : Impurities (e.g., hydrolysis products) can arise during storage; monitor via stability studies under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases or oxidoreductases (e.g., FAD-dependent enzymes) using fluorescence-based activity assays .
  • Cellular uptake : Measure intracellular concentrations in cancer cell lines (e.g., HeLa) via LC-MS/MS after 24-hour exposure.
  • Toxicity screening : Use zebrafish embryos (FET assay) to evaluate developmental effects at 1–100 µM concentrations .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound’s active conformation?

  • Methodological Answer : Perform X-ray crystallography using:
  • Co-crystallization : With target proteins (e.g., oxidoreductases) to identify binding modes .
  • Fragment screening : Soak pre-formed protein crystals with the compound (10 mM in DMSO) and collect diffraction data (1.5–2.0 Å resolution) .
    Example : A related furan-pyridine carboxamide showed π-π stacking with His189 in Chaetomium thermophilum FAD-oxidoreductase, explaining its inhibitory activity .

Q. What strategies address contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies)?

  • Methodological Answer : Potential causes and solutions:
  • Protein source variability : Use recombinant proteins with standardized expression systems (e.g., E. coli BL21) .
  • Solubility issues : Pre-dissolve the compound in DMSO (final concentration ≤0.1%) and confirm solubility via dynamic light scattering .
  • Metabolic instability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : Modify key regions systematically:
  • Furan substitution : Replace furan-2-yl with thiophene or benzofuran to assess π-electron requirements .
  • Tetrahydrofuran ring : Introduce methyl or fluorine substituents to enhance metabolic stability (see for fluorinated analogs) .
    Data Table :
DerivativeModificationIC50_{50} (nM)Metabolic Stability (t1/2_{1/2}, min)
Parent compoundNone12045
Thiophene analogFuran → thiophene8560
Fluorinated analogTHF-CH2_2 → CF2_29590

Q. What are the major degradation products under accelerated stability conditions, and how are they characterized?

  • Methodological Answer : Forced degradation studies :
  • Acidic hydrolysis (0.1 M HCl, 70°C): Forms tetrahydrofuran-2-carboxylic acid (confirmed via HRMS, m/z 143.08) .
  • Oxidative stress (3% H2_2O2_2): Generates pyridine N-oxide derivatives (δ 8.5 ppm shift in 1H^1H-NMR) .
    Mitigation : Add antioxidants (e.g., BHT) to formulations and store at -20°C under nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.